N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C17H24N2O4/c1-21-14-7-12(8-15(9-14)22-2)10-19-5-6-23-16(11-19)17(20)18-13-3-4-13/h7-9,13,16H,3-6,10-11H2,1-2H3,(H,18,20) |
InChI Key |
WRABKLBINOPKDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)NC3CC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable cyclizing agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent.
Attachment of the 3,5-Dimethoxyphenylmethyl Group: This step involves the reaction of the morpholine derivative with a 3,5-dimethoxybenzyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or aromatic derivatives.
Scientific Research Applications
N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-[(3,5-dimethylphenoxy)methyl]benzenemethanamine: Similar structure with a dimethylphenoxy group instead of a dimethoxyphenyl group.
4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide: Contains a piperazine ring and a quinoxaline moiety.
Uniqueness
N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
